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Compound of Interest

Compound Name: Tridecyl palmitate

Cat. No.: B15474929 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tridecyl Palmitate using fundamental

spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Tridecyl palmitate (C29H58O2), a long-chain

wax ester, finds applications in various fields, including cosmetics and pharmaceuticals, owing

to its emollient properties. A thorough spectroscopic characterization is crucial for its

identification, purity assessment, and quality control in research and drug development.

Molecular Structure
Tridecyl palmitate is the ester formed from the condensation of palmitic acid and tridecanol.

Its structure consists of a 16-carbon acyl chain and a 13-carbon alcohol chain linked by an

ester functional group.

Chemical Structure:

CH₃(CH₂)₁₄COO(CH₂)₁₂CH₃

NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-

hydrogen framework of a molecule. For Tridecyl Palmitate, both ¹H and ¹³C NMR provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15474929?utm_src=pdf-interest
https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


distinct signals corresponding to the different chemical environments of the protons and

carbons in the molecule.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Tridecyl Palmitate is characterized by signals in the aliphatic region.

The chemical shifts are influenced by the proximity of protons to the electron-withdrawing ester

group.

Table 1: Predicted ¹H NMR Chemical Shifts for Tridecyl Palmitate in CDCl₃

Protons
Chemical Shift
(ppm)

Multiplicity Integration

a (-CH₃, palmitoyl) ~0.88 Triplet 3H

b (-CH₃, tridecyl) ~0.88 Triplet 3H

c (-(CH₂)₁₂-CH₃) ~1.25 Multiplet 24H

d (-COO-CH₂-CH₂-) ~1.61 Quintet 2H

e (-CH₂-COO-) ~2.28 Triplet 2H

f (-COO-CH₂-) ~4.05 Triplet 2H

Note: These are predicted values based on typical chemical shifts for long-chain esters.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of Tridecyl Palmitate. The

carbonyl carbon of the ester group is significantly downfield, while the aliphatic carbons appear

in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts for Tridecyl Palmitate in CDCl₃

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/product/b15474929?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15474929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Chemical Shift (ppm)

Carbonyl (-COO-) ~173.9

Methylene (-COO-CH₂-) ~64.4

Methylene (-CH₂-COO-) ~34.4

Methylene chains (-(CH₂)ₙ-) ~22.7 - 31.9

Methyl (-CH₃) ~14.1

Note: These are predicted values based on typical chemical shifts for long-chain esters and

data available for similar compounds on public databases.[1]

Infrared (IR) Spectroscopic Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The

IR spectrum of Tridecyl Palmitate is dominated by absorptions corresponding to the ester

group and the long hydrocarbon chains.

Table 3: Characteristic IR Absorption Bands for Tridecyl Palmitate

Functional Group Wavenumber (cm⁻¹) Intensity

C-H stretch (alkane) 2920, 2850 Strong

C=O stretch (ester) ~1740 Strong

C-O stretch (ester) ~1175 Strong

CH₂ bending ~1465 Medium

CH₂ rocking ~720 Medium

Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. For Tridecyl Palmitate,

Electron Ionization (EI) is a common technique.
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The molecular ion peak ([M]⁺) for Tridecyl Palmitate (molar mass: 438.8 g/mol ) would be

observed at m/z 438.[1] The fragmentation pattern is characteristic of long-chain esters and

involves cleavages around the ester linkage.

Table 4: Major Fragments in the Mass Spectrum of Tridecyl Palmitate

m/z Fragment Ion Description

438 [CH₃(CH₂)₁₄COO(CH₂)₁₂CH₃]⁺ Molecular Ion

257 [CH₃(CH₂)₁₄COOH₂]⁺

Protonated Palmitic Acid

(McLafferty + H

rearrangement)

239 [CH₃(CH₂)₁₄CO]⁺
Acylium ion from the palmitoyl

chain

182 [(CH₂)₁₂CH₃]⁺ Tridecyl carbocation

Experimental Protocols
NMR Spectroscopy
Sample Preparation (for waxy solids):

Accurately weigh 10-20 mg of Tridecyl Palmitate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a

clean, dry vial. Gentle warming may be necessary to ensure complete dissolution.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher

Solvent: CDCl₃

Temperature: 298 K
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Pulse Sequence: Standard single pulse

Number of Scans: 16-64

Relaxation Delay: 1-5 s

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled

Number of Scans: 1024 or more, depending on sample concentration

Relaxation Delay: 2-5 s

FTIR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid Tridecyl Palmitate sample directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Instrument Parameters:

Mode: ATR

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹
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Number of Scans: 16-32

Mass Spectrometry (GC-MS)
Sample Preparation:

Prepare a dilute solution of Tridecyl Palmitate (e.g., 1 mg/mL) in a volatile organic solvent

such as hexane or ethyl acetate.

Instrument Parameters (Gas Chromatography):

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 280-300 °C

Oven Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a high

temperature (e.g., 320 °C) to ensure elution of the high-boiling point ester.

Carrier Gas: Helium at a constant flow rate.

Instrument Parameters (Mass Spectrometry):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 50-500

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Visualizations
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Caption: Workflow for the spectroscopic analysis of Tridecyl Palmitate.

Major Fragmentation Pathways
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Caption: Key fragmentation pathways of Tridecyl Palmitate in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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